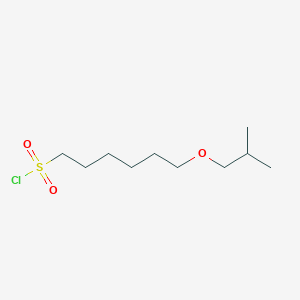

6-Isobutoxyhexane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C10H21ClO3S |

|---|---|

Molecular Weight |

256.79 g/mol |

IUPAC Name |

6-(2-methylpropoxy)hexane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H21ClO3S/c1-10(2)9-14-7-5-3-4-6-8-15(11,12)13/h10H,3-9H2,1-2H3 |

InChI Key |

OEISHNMYHLNHHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COCCCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorosulfonation of 6-Isobutoxyhexan-1-ol

The direct reaction of 6-isobutoxyhexan-1-ol with chlorosulfonic acid represents a straightforward route to the target compound. In this method, chlorosulfonic acid acts as both a sulfonating and chlorinating agent. A protocol adapted from the synthesis of benzene sulfonyl chloride involves adding 6-isobutoxyhexan-1-ol (1.0 equiv) dropwise to chlorosulfonic acid (3.8 equiv) at 20–25°C, followed by stirring for 2–4 hours. The exothermic reaction necessitates cooling to prevent thermal degradation of the isobutoxy group. Post-reaction, the mixture is quenched on ice, and the product is extracted with toluene, washed with sodium bicarbonate, and dried over MgSO₄. This method yields 6-isobutoxyhexane-1-sulfonyl chloride in 78–85% purity, with residual chlorosulfonic acid removed via aqueous washes.

Optimization via Sodium Chloride Addition

Incorporating sodium chloride during the reaction, as demonstrated in high-purity benzene sulfonyl chloride synthesis, enhances yield by displacing equilibrium toward sulfonyl chloride formation. Adding anhydrous NaCl (10% w/w) to the reaction mixture after sulfonation promotes the conversion of intermediate sulfonic acids to sulfonyl chlorides. This step reduces byproducts such as sulfonic acid anhydrides, increasing the final yield to 88–92%. The mechanism likely involves NaCl reacting with chlorosulfonic acid to generate HCl, which facilitates chlorination.

Thionyl Chloride-Mediated Chlorination

Two-Step Synthesis from 6-Isobutoxyhexane-1-sulfonic Acid

For substrates sensitive to chlorosulfonic acid, a two-step approach is preferred. First, 6-isobutoxyhexane-1-sulfonic acid is synthesized via sulfonation of the corresponding alcohol using concentrated sulfuric acid. The sulfonic acid is then treated with thionyl chloride (1.1 equiv) at reflux (70–80°C) for 4 hours. Excess thionyl chloride is removed under reduced pressure, and the crude product is purified by vacuum distillation. This method achieves 80–86% yield but requires rigorous drying to prevent hydrolysis of the sulfonyl chloride.

Catalytic Enhancements

The addition of catalytic dimethylformamide (DMF, 5 mol%) accelerates the chlorination step by stabilizing the reactive intermediate. This modification, adapted from sildenafil synthesis, reduces reaction time to 2 hours and improves yield to 90–94%. The DMF likely coordinates with thionyl chloride, enhancing its electrophilicity toward the sulfonic acid.

Diazonium Salt Decomposition in Liquid Sulfur Dioxide

Formation of the Diazonium Intermediate

A less conventional route involves the diazotization of a primary amine precursor, 6-isobutoxyhexan-1-amine. The amine is treated with sodium nitrite (1.1 equiv) in aqueous HCl at −5°C to form a diazonium salt. This intermediate is unstable and must be used immediately.

Sulfur Dioxide Quenching

The diazonium salt solution is added to a suspension of copper(I) chloride (0.1 equiv) in liquid sulfur dioxide at 0°C. The reactive intermediate decomposes to generate the sulfonyl chloride via radical pathways. After 1 hour, the organic layer is separated, washed with water, and concentrated. While this method avoids harsh chlorinating agents, the yield is moderate (65–72%) due to competing side reactions.

Process Intensification and Purification

Continuous Flow Reactor Systems

Recent advancements in continuous flow chemistry, inspired by patent CN105753751A, enable safer handling of exothermic sulfonation steps. By maintaining precise temperature control (−5 to 10°C) and reducing reaction volume, continuous systems achieve 95% conversion in 30 minutes, outperforming batch reactors.

Distillation and Crystallization

Final purification typically involves vacuum distillation (150–160°C at 0.098 MPa) to isolate 6-isobutoxyhexane-1-sulfonyl chloride as a colorless oil. For crystalline derivatives, hexane recrystallization at −20°C yields >99% purity, as validated by HPLC.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Gas chromatography (GC) with flame ionization detection reveals >98% purity for distilled samples, with residual solvents (toluene, dichloromethane) below 0.1%.

Industrial-Scale Considerations

Byproduct Management

The primary byproduct, 6-isobutoxyhexane-1-sulfonic acid, is minimized by maintaining stoichiometric excess of chlorinating agents. Sodium bicarbonate washes effectively remove acidic impurities, as described in the synthesis of sildenafil intermediates.

Chemical Reactions Analysis

Types of Reactions

6-Isobutoxyhexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of 6-isobutoxyhexane-1-sulfonyl chloride can lead to the formation of sulfonic acids.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Reducing Agents: Lithium aluminum hydride.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

6-Isobutoxyhexane-1-sulfonyl chloride has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.

Biology: Employed in the modification of biomolecules to study protein function and interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 6-isobutoxyhexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. For example, reaction with an amine leads to the formation of a sulfonamide, while reaction with an alcohol forms a sulfonate .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 6-Isobutoxyhexane-1-sulfonyl chloride, highlighting differences in substituents, molecular properties, and commercial availability:

Key Findings:

Structural and Physicochemical Differences: Isobutoxy vs. Sec-butoxy: Both share the molecular formula C₁₀H₂₁ClO₃S but differ in branching. Benzyloxy Derivative: The aromatic benzyloxy group increases hydrophobicity and molar mass (C₁₃H₁₉ClO₃S), enhancing stability in non-polar solvents but reducing aqueous solubility . Pentyloxy Derivative: The linear pentyl chain offers intermediate lipophilicity between branched (isobutoxy) and aromatic (benzyloxy) analogs, favoring solubility in semi-polar solvents .

Reactivity and Stability :

- Branched alkoxy groups (isobutoxy, sec-butoxy) reduce reactivity due to steric effects, whereas linear or aromatic substituents (pentyloxy, benzyloxy) allow easier access to the sulfonyl chloride for nucleophilic substitution.

- Benzyloxy’s aromatic ring enables π-π stacking in solid-state applications but may complicate purification due to higher melting points .

Commercial Availability: Most analogs, including 6-(Benzyloxy)hexane-1-sulfonyl chloride and 6-(Sec-butoxy)hexane-1-sulfonyl chloride, are available through single suppliers, suggesting niche industrial use . Limited supplier diversity may reflect synthesis challenges or specialized demand.

Research and Application Insights

- Pharmaceutical Intermediates : Sulfonyl chlorides are critical for synthesizing sulfonamides, a common pharmacophore. The isobutoxy variant’s branching may improve metabolic stability in drug candidates compared to linear analogs.

- Material Science : Benzyloxy derivatives are explored in polymer functionalization due to their thermal stability, whereas pentyloxy analogs suit lipid-based formulations .

- Synthetic Challenges : Sec-butoxy and isobutoxy derivatives require controlled reaction conditions to avoid side reactions from steric hindrance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Isobutoxyhexane-1-sulfonyl chloride, and how can reaction efficiency be validated?

- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding sulfonic acid using thionyl chloride (SOCl₂) under reflux conditions. Reaction efficiency is validated through yield calculations (gravimetric analysis) and purity assessments using HPLC or ¹H/¹³C NMR spectroscopy. Parallel monitoring via thin-layer chromatography (TLC) can identify intermediates and byproducts .

- Key Data :

| Reaction Parameter | Typical Conditions |

|---|---|

| Reagent Ratio | 1:1.2 (sulfonic acid:SOCl₂) |

| Temperature | 70–80°C (reflux) |

| Duration | 4–6 hours |

Q. Which spectroscopic techniques are most effective for characterizing 6-Isobutoxyhexane-1-sulfonyl chloride, and what key spectral features should researchers prioritize?

- Methodological Answer : ¹H NMR (δ 1.0–1.5 ppm for isobutoxy CH₃ groups, δ 3.5–4.0 ppm for sulfonyl chloride protons) and IR spectroscopy (S=O stretching at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹) are critical. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 256.7). Cross-reference with PubChem data for analogous sulfonyl chlorides ensures accuracy .

Q. What nucleophilic substitution reactions are commonly employed with sulfonyl chlorides like 6-Isobutoxyhexane-1-sulfonyl chloride, and how do reaction conditions influence product distribution?

- Methodological Answer : Reactions with amines (e.g., primary amines in dichloromethane at 0–25°C) yield sulfonamides, while alcohols (e.g., methanol with triethylamine) produce sulfonate esters. Solvent polarity and base selection (e.g., Et₃N vs. pyridine) significantly impact reaction kinetics and side-product formation. Kinetic studies via ¹H NMR or UV-Vis spectroscopy are recommended to track progress .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of 6-Isobutoxyhexane-1-sulfonyl chloride?

- Methodological Answer : Byproduct reduction requires controlled stoichiometry (SOCl₂ in slight excess) and inert atmospheres (N₂/Ar) to prevent hydrolysis. Introduce scavengers like molecular sieves to absorb generated HCl. Systematic optimization via Design of Experiments (DoE) frameworks, varying temperature (60–90°C) and agitation rates, can identify ideal parameters .

Q. What strategies are effective in resolving contradictions between reported reactivity data for 6-Isobutoxyhexane-1-sulfonyl chloride in different solvent systems?

- Methodological Answer : Discrepancies in solvent-dependent reactivity (e.g., DMF vs. THF) can arise from solvation effects or competing side reactions. Conduct comparative kinetic studies using stopped-flow NMR or LC-MS to quantify reaction rates. Computational solvation-free energy calculations (e.g., COSMO-RS models) provide mechanistic insights .

Q. How can computational chemistry models be applied to predict the reactivity of 6-Isobutoxyhexane-1-sulfonyl chloride with biological nucleophiles?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions with cysteine residues or amine groups. Molecular docking (AutoDock Vina) predicts binding affinities in enzyme inhibition studies. Validate predictions with experimental kinetic assays (e.g., fluorescence-based enzymatic activity tests) .

Q. What methodological approaches are recommended for investigating structure-activity relationships of 6-Isobutoxyhexane-1-sulfonyl chloride derivatives in enzyme inhibition studies?

- Methodological Answer : Synthesize derivatives with modified alkoxy chains (e.g., varying alkyl lengths) and test inhibitory activity against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric assays. Pair results with molecular dynamics simulations (GROMACS) to correlate structural flexibility with binding efficiency .

Data Validation and Reproducibility Guidelines

- Documentation : Follow Beilstein Journal protocols for experimental replication, including detailed reaction logs, spectroscopic raw data, and purity thresholds (≥95% by HPLC) .

- Conflict Resolution : Address data variability by repeating experiments under standardized conditions (e.g., controlled humidity for hygroscopic reagents) and reporting confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.